molecular formula C22H16BrNO4 B13145128 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Cat. No.: B13145128
M. Wt: 438.3 g/mol
InChI Key: FHHWVWYKRNBYMN-UHFFFAOYSA-N
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Description

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C22H16BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a [(9H-fluoren-9-ylmethoxy)carbonyl]amino group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Protection of Amino Group: The amino group is protected by reacting it with (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected amino group.

    Coupling Reaction: The Fmoc-protected 4-bromo-2-aminobenzoic acid is then coupled with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or other complex structures.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid.

    Protection: (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl), triethylamine (TEA).

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Coupling Products: Biaryl compounds, alkenes, alkynes.

    Deprotected Products: 4-bromo-2-aminobenzoic acid.

Scientific Research Applications

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the [(9H-fluoren-9-ylmethoxy)carbonyl]amino group.

    4-bromo-2-aminobenzoic acid: Lacks the Fmoc protection, making it more reactive in certain conditions.

    Fmoc-protected amino acids: Share the Fmoc protection but differ in the amino acid backbone.

Uniqueness

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Fmoc-protected amino group, which allows for selective reactions and protection strategies in organic synthesis.

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H16BrNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)

InChI Key

FHHWVWYKRNBYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Br)C(=O)O

Origin of Product

United States

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